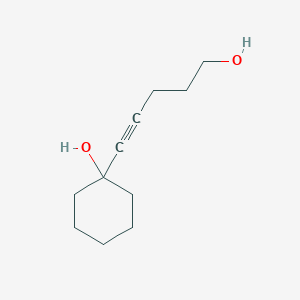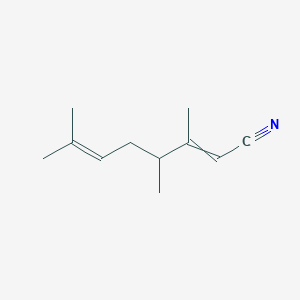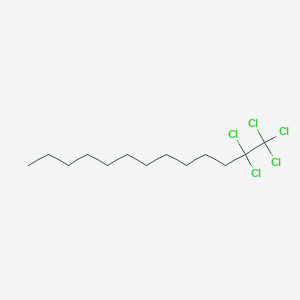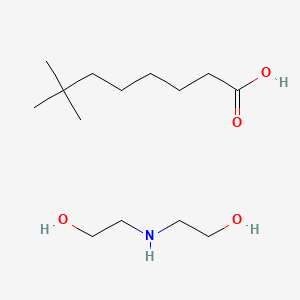
Neodecanoic acid diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid diethanolamine salt is a chemical compound formed from the reaction between neodecanoic acid and diethanolamine. Neodecanoic acid is a highly branched carboxylic acid, while diethanolamine is an organic compound with both amine and alcohol functional groups. This compound is known for its unique properties and applications in various industries, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:
Neutralization: Reaction with acids and bases to form salts and water.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Acids and Bases: Used in neutralization reactions.
Alcohols: Used in esterification reactions.
Amines: Used in amidation reactions.
Major Products Formed:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Applications De Recherche Scientifique
Neodecanoic acid diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:
2-Ethylhexanoic Acid: Another branched carboxylic acid with different properties and applications.
Diethanolamine: The parent compound of this compound, used in various chemical reactions and applications.
Uniqueness: this compound is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .
Comparaison Avec Des Composés Similaires
- 2-Ethylhexanoic Acid
- Diethanolamine
- Neopentanoic Acid
- 2,2-Dimethyloctanoic Acid
Propriétés
Numéro CAS |
58722-91-1 |
|---|---|
Formule moléculaire |
C14H31NO4 |
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
Clé InChI |
YQOWBAYEWIYODB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O.C(CO)NCCO |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


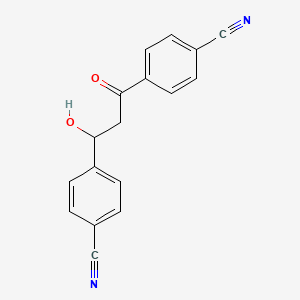
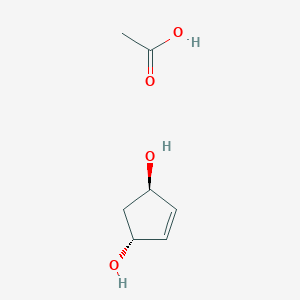
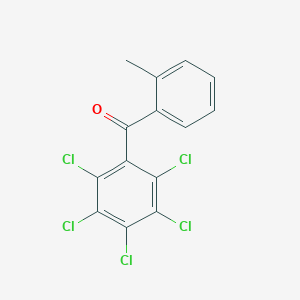

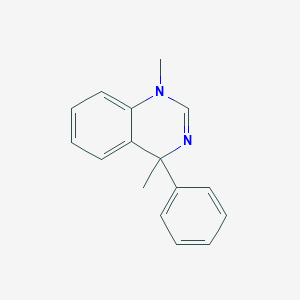
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
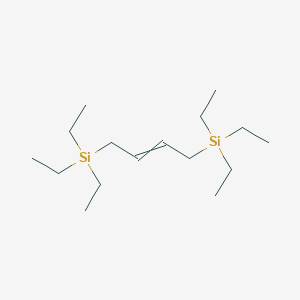

![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
